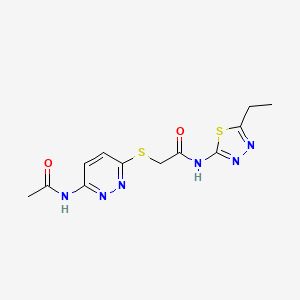

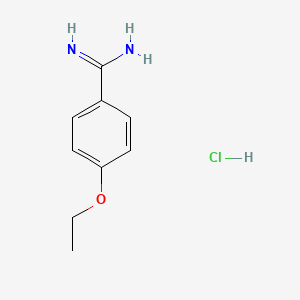

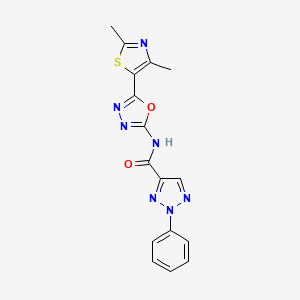

![molecular formula C17H11N3O6 B2593530 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid CAS No. 1054515-15-9](/img/structure/B2593530.png)

2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, wherein the methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H NMR and 13C NMR spectrum . The formula of a similar compound is C11H11NO4 with a molecular weight of 221.2093 .Chemical Reactions Analysis

The compound undergoes a reaction wherein the methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .科学的研究の応用

Parkinson’s Disease Treatment

Entacapone is primarily recognized as a catechol-O-methyltransferase (COMT) inhibitor . It enhances the bioavailability of L-DOPA , a common medication for Parkinson’s disease (PD). By inhibiting COMT, entacapone prolongs the effects of L-DOPA, improving motor symptoms in PD patients .

Synthesis and Structure

Entacapone can be synthesized from the precursor 2-Cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamido . The demethylation of the methoxyl group adjacent to the nitro group yields entacapone. Crystallographic studies have revealed its structure, including both the E-isomer (the active form) and the Z-isomer (a significant human metabolite) .

NMR Methods for Stereochemistry

Researchers have established NMR methods to determine the E and Z geometry of entacapone and similar molecules. Proton-coupled 13C spectra play a crucial role in this determination .

In Vitro Activity Against Tuberculosis (TB) and Dengue

Preliminary studies suggest that some entacapone analogs exhibit in vitro activity against TB and dengue. Further investigations are needed to explore their potential as antiviral and antibacterial agents .

Organic Salts Formation

Entacapone can be converted into salts with organic bases, expanding its pharmaceutical applications .

Other Potential Uses

While primarily studied for PD, entacapone’s unique chemical structure may inspire further research in related fields, such as neurodegenerative disorders, enzyme inhibition, and drug delivery systems.

作用機序

将来の方向性

The future directions for this compound could involve further exploration of its unique properties for applications in drug development, molecular biology, and material science. Additionally, the synthesis and study of biologically active compounds remain one of the most important and developing areas of organic and medicinal chemistry .

特性

IUPAC Name |

2-[[2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O6/c18-9-11(7-10-5-6-15(21)14(8-10)20(25)26)16(22)19-13-4-2-1-3-12(13)17(23)24/h1-8,21H,(H,19,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVAPXNXICPKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2593450.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)

![2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2593464.png)